tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate

Description

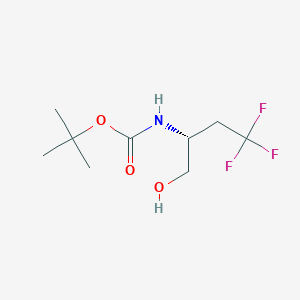

tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate is a chiral carbamate derivative characterized by a stereogenic center at the C2 position, a trifluoromethyl group at C4, and a hydroxyl group at C1.

Properties

Molecular Formula |

C9H16F3NO3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate |

InChI |

InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15)/t6-/m1/s1 |

InChI Key |

YQODVUUZNPHLQT-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(F)(F)F)CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine . The trifluoromethyl group enhances the stability and reactivity of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

*Estimated based on analogous compounds.

Key Observations :

- Trifluoro Substitution: The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs like (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate . This can improve membrane permeability and resistance to oxidative metabolism in drug candidates .

- Chirality : The R-configuration is critical for enantioselective interactions, as seen in enantiopure syntheses (up to 91% ee) of related trifluoro carbamates .

- Functional Group Diversity : Analogs with halogens (e.g., -Cl, -Br) or aromatic rings (e.g., -Ph) exhibit distinct reactivity and steric profiles, influencing their suitability for specific reactions or biological targets .

Physicochemical Properties

Biological Activity

tert-Butyl (R)-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate, with the CAS Number 454170-50-4 and a molecular weight of 243.23 g/mol , is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a trifluorinated hydroxybutane moiety. Its molecular formula is , and its structural representation can be described using the InChI code:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuroprotection and anti-inflammatory effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving biological activity compared to other similar compounds.

- Neuroprotective Effects : Studies suggest that compounds with similar structures can inhibit amyloid beta peptide aggregation and protect neuronal cells from oxidative stress and inflammation.

- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (R)-(4-hydroxybutan-2-yl)carbamate | 167216-17-3 | 0.85 | Lacks trifluoromethyl group |

| Tert-butyl (1-hydroxybutan-2-yl)carbamate | 142121-48-0 | 0.91 | No trifluorination |

| (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate | 397246-14-9 | 0.91 | Stereoisomeric variant |

| Tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 | 0.94 | Different cyclic structure |

| Tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | 188348-00-7 | 0.98 | Contains cyclohexane ring |

This table highlights the unique presence of the trifluoromethyl group in this compound, which may enhance its lipophilicity and biological activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

- Neuroprotection Against Aβ Peptides : Research on similar compounds indicates a protective effect against astrocyte cell death induced by amyloid beta peptides. For instance:

- Inflammatory Response Modulation : Compounds related to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.